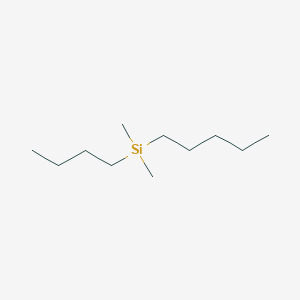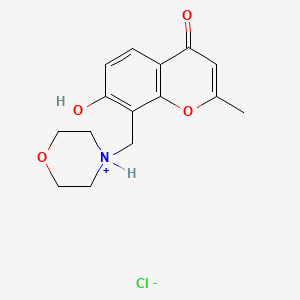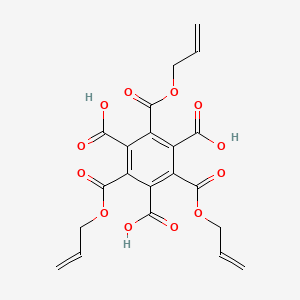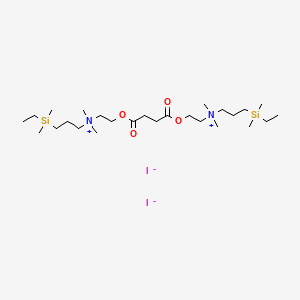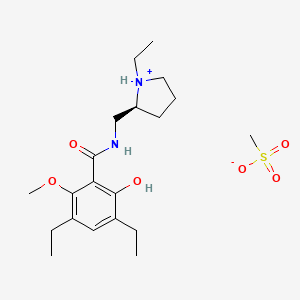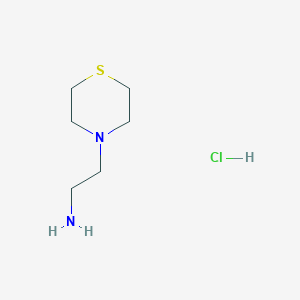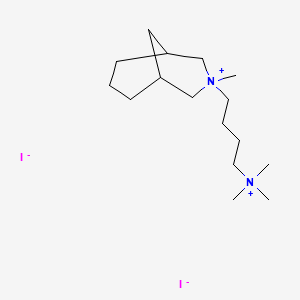
3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(4-(trimethylammonio)butyl)-, diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(4-(trimethylammonio)butyl)-, diiodide is a quaternary ammonium compound. It is known for its unique structure, which includes a bicyclic nonane ring system with multiple ammonium groups. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(4-(trimethylammonio)butyl)-, diiodide typically involves the N-alkylation of 3-azabicyclo(3.3.1)nonane derivatives. One common method includes the reaction of 3-azabicyclo(3.3.1)nonane with methyl iodide under controlled conditions to form the quaternary ammonium salt . The reaction conditions, such as solvent polarity and temperature, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale N-alkylation reactions using automated reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(4-(trimethylammonio)butyl)-, diiodide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce various substituted derivatives.
Scientific Research Applications
3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(4-(trimethylammonio)butyl)-, diiodide is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cell membrane interactions and ion transport.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(4-(trimethylammonio)butyl)-, diiodide involves its interaction with molecular targets such as cell membranes and enzymes. The compound’s quaternary ammonium groups enable it to bind to negatively charged sites on cell membranes, affecting ion transport and membrane stability. This interaction can lead to various biological effects, including antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(4-(trimethylammonio)butyl)-, diiodide include:
- 3-Azoniabicyclo(3.3.1)nonane derivatives with different alkyl groups.
- Quaternary ammonium compounds with similar bicyclic structures.
Uniqueness
What sets this compound apart is its specific combination of a bicyclic nonane ring and multiple ammonium groups, which confer unique chemical and biological properties. This makes it particularly valuable in research and industrial applications.
Properties
CAS No. |
64058-12-4 |
|---|---|
Molecular Formula |
C16H34I2N2 |
Molecular Weight |
508.26 g/mol |
IUPAC Name |
trimethyl-[4-(3-methyl-3-azoniabicyclo[3.3.1]nonan-3-yl)butyl]azanium;diiodide |
InChI |
InChI=1S/C16H34N2.2HI/c1-17(2,3)10-5-6-11-18(4)13-15-8-7-9-16(12-15)14-18;;/h15-16H,5-14H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
VPSBSHPMUADTAT-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1(CC2CCCC(C2)C1)CCCC[N+](C)(C)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


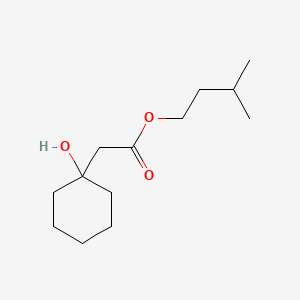
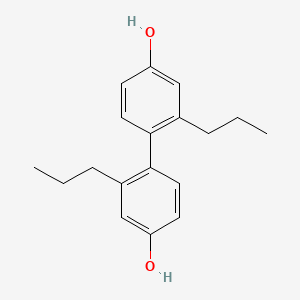
![N'-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N-phenylbenzenecarboximidamide](/img/structure/B13778868.png)
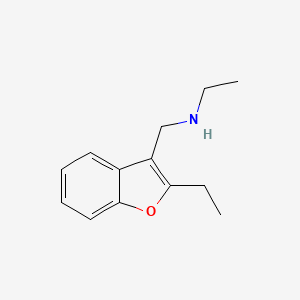

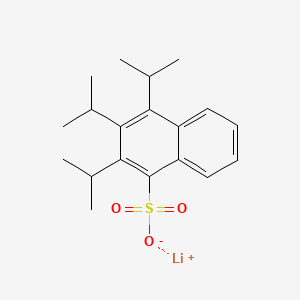
![4-[(3-Chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol;hydrochloride](/img/structure/B13778886.png)
